methyl benzoate methyl benzoate
Brand Name: Vulcanchem
CAS No.: 36712-21-7
VCID: VC3935716
InChI: InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i8+1
SMILES: COC(=O)C1=CC=CC=C1
Molecular Formula: C8H8O2
Molecular Weight: 137.14 g/mol

methyl benzoate

CAS No.: 36712-21-7

Cat. No.: VC3935716

Molecular Formula: C8H8O2

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

methyl benzoate - 36712-21-7

Specification

CAS No. 36712-21-7
Molecular Formula C8H8O2
Molecular Weight 137.14 g/mol
IUPAC Name methyl benzoate
Standard InChI InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i8+1
Standard InChI Key QPJVMBTYPHYUOC-VJJZLTLGSA-N
Isomeric SMILES CO[13C](=O)C1=CC=CC=C1
SMILES COC(=O)C1=CC=CC=C1
Canonical SMILES COC(=O)C1=CC=CC=C1

Introduction

Chemical Properties and Synthesis

Structural and Physical Characteristics

Methyl benzoate is characterized by a benzene ring bonded to a methyl ester group, conferring both aromaticity and polarity. Its molecular structure, C6H5C(=O)OCH3\text{C}_6\text{H}_5-\text{C}(=\text{O})-\text{O}-\text{CH}_3, results in a molar mass of 136.15 g/mol and a density of 1.0837 g/cm³ . The compound exhibits a melting point of −12.5°C and a boiling point of 199.6°C, making it a stable liquid under standard conditions . Its low solubility in water (0.3 g/L at 20°C) contrasts with high miscibility in organic solvents, a property leveraged in industrial applications .

Table 1: Physical Properties of Methyl Benzoate

PropertyValueSource
Molecular FormulaC8H8O2\text{C}_8\text{H}_8\text{O}_2
Molar Mass136.15 g/mol
Density1.0837 g/cm³
Melting Point−12.5°C
Boiling Point199.6°C
Refractive Index1.5164

Synthesis and Reactivity

Methyl benzoate is synthesized via acid-catalyzed esterification of benzoic acid and methanol, a reaction proceeding through nucleophilic acyl substitution . Industrially, this process employs sulfuric acid as a catalyst, achieving yields exceeding 90% under optimized conditions. The compound’s bifunctional reactivity allows electrophilic aromatic substitution at the benzene ring (e.g., nitration to methyl 3-nitrobenzoate) and nucleophilic attack at the carbonyl group (e.g., hydrolysis to sodium benzoate and methanol) . Such versatility underpins its utility in organic synthesis and pharmaceutical intermediates.

Industrial and Agricultural Applications

Perfumery and Flavoring

Methyl benzoate’s fruity aroma, reminiscent of feijoa, has made it a staple in fragrances and food flavorings . Its volatility and stability at room temperature enhance its suitability for cosmetic formulations, where it acts as a fixative to prolong scent retention. Regulatory approvals by the FDA and EFSA affirm its safety in trace concentrations, though recent cytotoxicity studies suggest caution at higher doses .

Green Pesticide Development

Emerging research highlights methyl benzoate’s efficacy as a biopesticide. Laboratory trials demonstrate its lethality against invasive species such as the brown marmorated stinkbug (Halyomorpha halys) and diamondback moth (Plutella xylostella), with LC₅₀ values up to 20 times lower than conventional pyrethroids . Its mode of action involves disrupting insect cuticular lipids, leading to desiccation—a mechanism that minimizes resistance development compared to neurotoxic agents .

Table 2: Pesticidal Efficacy of Methyl Benzoate

Target InsectLC₅₀ (mM)Comparative Toxicity (vs. β-Cyfluthrin)Source
Halyomorpha halys2.15× higher
Plutella xylostella1.87× higher
Manduca sexta3.44× higher
CompoundLC₅₀ (HEK293, mM)LC₅₀ (SH-SY5Y, mM)Source
Methyl Benzoate (MB)11.212.5
Ethyl Benzoate (EB)8.79.3
Vinyl Benzoate (VB)5.46.1

Mechanistic Insights

Transcriptomic analyses indicate that VB downregulates cyclin D1 and HSP70 genes in HEK293 cells, impairing cell cycle progression and protein homeostasis . These findings suggest that benzoate esters may exert toxicity through pathways distinct from traditional pesticides, warranting further investigation into long-term exposure risks.

Environmental Impact and Ecological Roles

Natural Occurrence and Pollinator Interactions

Methyl benzoate occurs naturally in Salvinia molesta and serves as a pheromone precursor for male orchid bees (Euglossini), which sequester the compound for mating displays . This ecological role has been exploited in conservation biology, where methyl benzoate-laced traps non-lethally attract bees for population monitoring .

Biodegradation and Environmental Persistence

As a plant-derived compound, methyl benzoate undergoes rapid microbial degradation in soil, with a half-life of <7 days under aerobic conditions . Its low bioaccumulation potential and minimal aquatic toxicity classify it as an environmentally benign alternative to synthetic pesticides, aligning with green chemistry principles .

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